molecular formula C19H37F2NO2Sn B2593997 (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate CAS No. 143366-89-6

(2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate

Cat. No.: B2593997
CAS No.: 143366-89-6
M. Wt: 468.217
InChI Key: AODKBYTVDSNSAO-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a difluorovinyl group, a tributylstannyl group, and a diethylcarbamate moiety, which contribute to its unique reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate typically involves the reaction of a difluorovinyl stannane with diethylcarbamate under specific conditions. One common method includes the use of copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) as catalysts in N,N-dimethylformamide at 80°C for 10 hours under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The difluorovinyl group can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and organometallic compounds, with palladium catalysts and bases such as potassium carbonate.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted vinyl carbamates, while oxidation and reduction can lead to the formation of alcohols or alkenes.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. The difluorovinyl group can impart increased metabolic stability and bioavailability to pharmaceutical compounds.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate involves its reactivity with various chemical reagents. The difluorovinyl group can participate in nucleophilic and electrophilic reactions, while the tributylstannyl group can undergo transmetalation in the presence of palladium catalysts. These interactions facilitate the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoro-1-tributylstannylvinyl)-n,n-dimethylcarbamate
  • (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diisopropylcarbamate
  • (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylurethane

Uniqueness

Compared to similar compounds, (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate offers a unique combination of reactivity and stability. The diethylcarbamate moiety provides a balance between steric hindrance and electronic effects, making it suitable for a wide range of chemical reactions. Additionally, the presence of the difluorovinyl group enhances the compound’s potential in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates.

Properties

IUPAC Name

(2,2-difluoro-1-tributylstannylethenyl) N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2NO2.3C4H9.Sn/c1-3-10(4-2)7(11)12-5-6(8)9;3*1-3-4-2;/h3-4H2,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODKBYTVDSNSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37F2NO2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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